molecular formula C7H8ClNO2 B1427378 2-Chloro-5-(methoxymethoxy)pyridine CAS No. 877133-56-7

2-Chloro-5-(methoxymethoxy)pyridine

Cat. No. B1427378
M. Wt: 173.6 g/mol
InChI Key: MJZSYWVNPVRPDY-UHFFFAOYSA-N
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Patent
US09376429B2

Procedure details

1000 mg (1 eq) of 6-chloropyridin-3-ol was dissolved in 50 mL of N,N-dimethylformamide, and 370 mg (1.2 eq) of sodium hydride was added thereto, followed by stirring at room temperature for 1 hour. Then, 688 uL (1.1 eq) of chloro(methoxy)methane was added slowly thereto, and the solution was stirred at room temperature for 2 hours. N,N-dimethylformamide was removed by concentrating under reduced pressure. After extracting with ethyl acetate, the extract was treated with anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was separated by column chromatography (developing solvent, hexane:ethyl acetate=9:1) to obtain 1200 mg of 2-chloro-5-(methoxymethoxy)pyridine.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step Two
Quantity
688 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[H-].[Na+].Cl[CH2:12][O:13][CH3:14]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH2:12][O:13][CH3:14])=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
ClC1=CC=C(C=N1)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
370 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
688 μL
Type
reactant
Smiles
ClCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
N,N-dimethylformamide was removed
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
After extracting with ethyl acetate
ADDITION
Type
ADDITION
Details
the extract was treated with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated by column chromatography (developing solvent, hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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